molecular formula C14H19NO3Si B14282556 2-{2-[(Trimethylsilyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione CAS No. 136151-88-7

2-{2-[(Trimethylsilyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B14282556
CAS No.: 136151-88-7
M. Wt: 277.39 g/mol
InChI Key: JOLYSGWNKQWCJC-UHFFFAOYSA-N
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Description

2-{2-[(Trimethylsilyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. This particular compound features a trimethylsilyl group, which is often used in organic chemistry to protect hydroxyl groups during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Trimethylsilyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2-(trimethylsilyl)ethanol with phthalic anhydride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the isoindole ring. The reaction conditions usually involve refluxing the mixture in an appropriate solvent like toluene or dichloromethane for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. This method also enhances the yield and purity of the final product by minimizing side reactions and decomposition.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Trimethylsilyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF

Properties

CAS No.

136151-88-7

Molecular Formula

C14H19NO3Si

Molecular Weight

277.39 g/mol

IUPAC Name

2-[2-(trimethylsilylmethoxy)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C14H19NO3Si/c1-19(2,3)10-18-9-8-15-13(16)11-6-4-5-7-12(11)14(15)17/h4-7H,8-10H2,1-3H3

InChI Key

JOLYSGWNKQWCJC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)COCCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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